![molecular formula C16H24N6S B6437968 N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2548992-54-5](/img/structure/B6437968.png)
N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H24N6S and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.17831596 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is the RET (c-RET) receptor . This receptor plays a crucial role in the survival, migration, and differentiation of neuronal cells during embryonic development .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of the RET receptor . It binds to the receptor with high affinity, inhibiting its activity. This compound is also effective against several common RET oncogenic mutations .
Biochemical Pathways
The inhibition of the RET receptor by this compound can affect multiple biochemical pathways. RET is involved in several signaling pathways, including the RAS/RAF/MEK/ERK pathway , which is critical for cell proliferation and survival. By inhibiting RET, this compound can disrupt these pathways, leading to potential therapeutic effects .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the RET receptor by this compound can lead to a decrease in cell proliferation and survival, particularly in cells that rely on RET signaling. This can result in potential therapeutic effects, such as the treatment of cancers that involve RET mutations .
Biological Activity
N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine moiety and a thiazole derivative, which is known for contributing to various biological activities. Its molecular formula is C16H22N4S with a molecular weight of 306.44 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Recent studies have shown that derivatives containing thiazole rings exhibit significant anti-inflammatory properties. For instance, compounds similar to N-ethyl derivatives have been found to inhibit nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition was correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression at both mRNA and protein levels .
Table 1: Anti-inflammatory Activity of Thiazole Derivatives
Compound | IC50 (µM) | Mechanism |
---|---|---|
V4 | 12.5 | iNOS Inhibition |
V8 | 15.0 | COX-2 Inhibition |
2. Anticancer Activity
The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-containing compounds have shown promise in inhibiting cell proliferation in MCF7 (breast cancer), SF268 (glioblastoma), and A549 (lung cancer) cell lines, with IC50 values indicating significant potency .
Table 2: Anticancer Activity Data
Case Study 1: Inhibition of Cancer Cell Proliferation
A study involving the synthesis of thiazole-pyrimidine derivatives demonstrated that N-substituted thiazoles could effectively inhibit the growth of cancer cells by inducing apoptosis. The study reported that compounds with electron-withdrawing groups exhibited enhanced potency against resistant cancer cell lines .
Case Study 2: Molecular Docking Studies
Molecular docking studies have indicated that N-ethyl derivatives possess a strong binding affinity for targets involved in inflammatory pathways, such as iNOS and COX-2. These interactions suggest a mechanism through which these compounds exert their anti-inflammatory effects, potentially leading to novel therapeutic strategies for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole-based compounds can be effective against a range of pathogens, including resistant strains of bacteria. The presence of electron-withdrawing groups enhances their activity, making them potential candidates for developing new antibiotics .
2. Anticonvulsant Properties
Thiazole-containing compounds have also demonstrated anticonvulsant effects in various animal models. For example, certain thiazole derivatives have been reported to exhibit protective effects against seizures, with some compounds showing median effective doses significantly lower than standard anticonvulsants like ethosuximide . The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can lead to enhanced anticonvulsant activity.
3. Antitumor Activity
Research has highlighted the potential of thiazole derivatives in cancer therapy. Several studies have indicated that these compounds can induce cytotoxicity in cancer cell lines. The mechanisms often involve the inhibition of key enzymes or pathways involved in tumor growth and proliferation. For example, certain thiazole analogues have shown promising results against various cancer types, including breast and lung cancers .
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine are largely attributed to its ability to interact with specific biological targets. The thiazole moiety is known to enhance lipophilicity and improve binding affinity to target proteins, which is crucial for its therapeutic efficacy.
2. Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the pharmacological properties of thiazole derivatives. Modifications at various positions on the thiazole ring and the piperazine moiety have been shown to influence biological activity significantly. For example, substituents that increase electron density tend to improve antimicrobial activity .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Study 1 | Thiazole derivatives showed significant antibacterial activity against MRSA strains. | Development of new antibiotics. |
Study 2 | Certain analogues exhibited potent anticonvulsant properties in rodent models with low toxicity profiles. | Potential anticonvulsant drug development. |
Study 3 | Compounds demonstrated cytotoxic effects on human cancer cell lines with IC50 values lower than standard chemotherapeutics. | Cancer treatment research and development. |
Properties
IUPAC Name |
N-ethyl-4-methyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-4-17-16-18-12(2)9-15(20-16)22-7-5-21(6-8-22)10-14-11-23-13(3)19-14/h9,11H,4-8,10H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTGORNZJFFLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.